4-tert-Butoxy-2-butanone
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Overview
Description
4-tert-Butoxy-2-butanone is an organic compound with the molecular formula C8H16O2. It is a liquid at room temperature and is known for its use in various chemical reactions and industrial applications. The compound is characterized by the presence of a tert-butoxy group attached to a butanone backbone, which imparts unique chemical properties.
Mechanism of Action
Target of Action
It is known that tertiary butyl esters, a group to which 4-tert-butoxy-2-butanone belongs, find large applications in synthetic organic chemistry .
Mode of Action
The mode of action of this compound involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process is facilitated by flow microreactor systems, making it more efficient and versatile .
Biochemical Pathways
The compound is involved in the synthesis of tertiary butyl esters, which are widely used in synthetic organic chemistry .
Pharmacokinetics
The compound’s role in the synthesis of tertiary butyl esters suggests that it may have significant bioavailability .
Result of Action
The compound’s role in the synthesis of tertiary butyl esters suggests that it may have significant effects on a molecular and cellular level .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the efficiency and versatility of the compound’s action are enhanced when flow microreactor systems are used . This suggests that the compound’s action, efficacy, and stability can be influenced by the specific conditions under which it is used.
Biochemical Analysis
Biochemical Properties
It is known that it can participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation
Molecular Mechanism
It is known to participate in free radical reactions, where it can form a succinimidyl radical . This radical can then participate in further reactions, leading to changes in gene expression and enzyme activity .
Metabolic Pathways
It is known that it can participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butoxy-2-butanone typically involves the reaction of tert-butyl alcohol with butanone in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes dehydration to yield the final product. Commonly used acid catalysts include sulfuric acid and hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures a consistent supply of the compound while maintaining high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butoxy-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like phosphorus tribromide or thionyl chloride can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
4-tert-Butoxy-2-butanone finds applications in various fields of scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is employed in biochemical assays and as a precursor in the synthesis of biologically active molecules.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Industry: It is utilized in the manufacture of specialty chemicals, coatings, and adhesives.
Comparison with Similar Compounds
4-tert-Butyl-2-butanone: Similar structure but lacks the oxygen atom in the tert-butoxy group.
2-Butanone (Methyl Ethyl Ketone): A simpler ketone without the tert-butoxy group.
tert-Butyl Alcohol: Shares the tert-butyl group but lacks the butanone backbone.
Uniqueness: 4-tert-Butoxy-2-butanone is unique due to the presence of both the tert-butoxy group and the butanone backbone. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various applications.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]butan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(9)5-6-10-8(2,3)4/h5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDOTPGPCPLNEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCOC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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